molecular formula C22H28N2O5S B2658318 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922124-78-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No. B2658318
CAS RN: 922124-78-5
M. Wt: 432.54
InChI Key: SWDXMEUQXAZFLU-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds with complex structures, including those related to benzo[b][1,4]oxazepin derivatives. For instance, the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates significant potential for photodynamic therapy, particularly in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Similarly, novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives highlight innovative approaches to create complex molecules with potential therapeutic applications (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Antimicrobial and Enzyme Inhibitory Effects

Compounds related to benzo[b][1,4]oxazepin derivatives have been studied for their antimicrobial activity and enzyme inhibitory effects. For example, Schiff bases derived from sulfamethoxazole and their metal complexes exhibited notable antimicrobial activities and strong inhibition against the carbonic anhydrase enzyme, suggesting potential for therapeutic use in related diseases (Alyar et al., 2018).

Potential for Anticancer Applications

The synthesis and evaluation of compounds with similar structures have revealed their potential as anticancer agents. A study on aminothiazole-paeonol derivatives, for example, demonstrated high anticancer potential against various cancer cell lines, indicating the promise of related structures for developing new anticancer therapies (Tsai et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15(2)13-24-19-11-6-16(12-20(19)29-14-22(3,4)21(24)25)23-30(26,27)18-9-7-17(28-5)8-10-18/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXMEUQXAZFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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